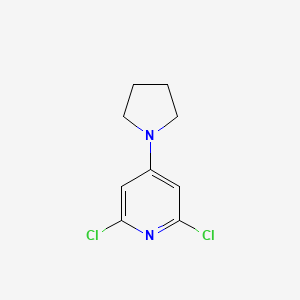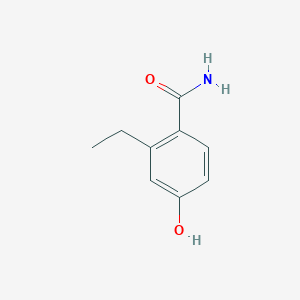
2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde is an organic compound with the molecular formula C17H17BrO3. It is a derivative of benzaldehyde, featuring a benzyloxy-propoxy group, a bromine atom, and a methoxy group attached to the benzene ring. This compound has gained attention in scientific research due to its potential biological activity and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Methoxylation: The methoxy group is introduced at the 4-position using methanol and a suitable catalyst.
Benzyloxy-propoxy Group Addition:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products:
Oxidation: 3-(3-Benzyloxy-propoxy)-2-bromo-4-methoxy-benzoic acid.
Reduction: 3-(3-Benzyloxy-propoxy)-2-bromo-4-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde involves its interaction with specific molecular targets. The benzyloxy-propoxy group and the bromine atom play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
3-(3-(Benzyloxy)propoxy)benzaldehyde: Lacks the bromine and methoxy groups.
1-{[3-(benzyloxy)propoxy]methyl}-4-bromobenzene: Contains a similar benzyloxy-propoxy group but differs in the position of the bromine atom and the absence of the methoxy group.
Uniqueness: 2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde is unique due to the presence of both the bromine and methoxy groups, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H19BrO4 |
|---|---|
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
2-bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde |
InChI |
InChI=1S/C18H19BrO4/c1-21-16-9-8-15(12-20)17(19)18(16)23-11-5-10-22-13-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,13H2,1H3 |
Clave InChI |
NHFXZMCYALKEMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C=O)Br)OCCCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methoxyphenyl)[1,1'-biphenyl]-2-amine](/img/structure/B8577230.png)









methanone](/img/structure/B8577290.png)

